Bis-PEG9-NHS ester

Catalog No.
S521473
CAS No.
1008402-79-6
M.F
C30H48N2O17
M. Wt
708.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG9-NHS ester

CAS Number

1008402-79-6

Product Name

Bis-PEG9-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H48N2O17

Molecular Weight

708.71

InChI

InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2

InChI Key

CQWLSZJYTZVHMU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Solubility

Soluble in DMSO

Synonyms

Bis-PEG9-NHS ester

Description

The exact mass of the compound Bis(NHS)PEG9 is 708.2953 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bis-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG9-NHS ester, is a bifunctional crosslinker that features two N-hydroxysuccinimide (NHS) ester groups attached to a polyethylene glycol (PEG) chain. This compound is characterized by its ability to react with primary amines, facilitating the formation of stable amide bonds. The PEG component enhances solubility and biocompatibility, making it particularly useful in biological applications.

Bis(NHS)PEG9 itself does not have a specific mechanism of action within biological systems. Its primary function is to act as a bridge between biomolecules. The attached biomolecules determine the specific mechanism at play. For example, Bis(NHS)PEG9 can be used to link an antibody to a cytotoxic drug, creating an antibody-drug conjugate (ADC) that targets cancer cells [].

While Bis(NHS)PEG9 is generally considered safe for research purposes, some potential hazards exist:

  • Skin and Eye Irritation: NHS esters can cause irritation upon contact with skin and eyes [].
  • Respiratory Irritation: Inhalation of Bis(NHS)PEG9 dust or aerosols may irritate the respiratory system [].
  • **Proper handling procedures, including wearing personal protective equipment, are essential when working with Bis(NHS)PEG9 [].

The primary reaction involving Bis-PEG9-NHS ester occurs with primary amines, such as those found at the N-termini of proteins or in lysine residues. The reaction proceeds as follows:

  • Formation of Amide Bonds: At physiological pH (7-9), the NHS ester reacts with free amino groups, resulting in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct .
  • Competing Hydrolysis: Hydrolysis of the NHS ester can occur, particularly at higher pH levels or in dilute solutions, which may reduce the efficiency of crosslinking . The half-life for hydrolysis varies; it is approximately 4-5 hours at pH 7.0 but decreases significantly at higher pH levels .

Bis-PEG9-NHS ester exhibits significant utility in bioconjugation processes, allowing for the modification of proteins and peptides without denaturing them. This compound is often employed in:

  • Protein labeling: Enhancing the detection and analysis of proteins.
  • Crosslinking studies: Investigating protein-protein interactions and structural biology.
  • Drug delivery systems: Facilitating targeted delivery through conjugation with therapeutic agents.

The synthesis of Bis-PEG9-NHS ester typically involves:

  • Activation of Carboxylic Acids: The carboxylic acid groups on PEG are activated using carbodiimides to form NHS esters.
  • Purification: The resulting product is purified to remove unreacted starting materials and byproducts.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound .

Bis-PEG9-NHS ester finds applications in various fields:

  • Bioconjugation: Used for attaching biomolecules to surfaces or other biomolecules.
  • Diagnostics: Enhancing assays by labeling proteins or antibodies.
  • Therapeutics: In drug conjugates for targeted therapy, improving pharmacokinetics and reducing side effects.

Studies involving Bis-PEG9-NHS ester often focus on its interaction with different biomolecules:

  • Protein Interactions: Crosslinking studies reveal insights into protein complexes and dynamics.
  • Cell Surface Labeling: Used for surface modification of cells, allowing for tracking and analysis in cellular studies .

Similar Compounds

Several compounds exhibit similarities to Bis-PEG9-NHS ester, primarily in their reactive functionalities or structural characteristics. These include:

Compound NameStructure TypeUnique Features
Sulfo-N-Hydroxysuccinimide EsterSulfonated NHS EsterIncreased water solubility; cannot permeate membranes
Imidoester CrosslinkersImidoesterRapid reaction with amines but shorter half-life
NHS Ester (Mono-functional)Monofunctional NHS EsterReacts with a single amine; less versatile

Uniqueness of Bis-PEG9-NHS Ester

Bis-PEG9-NHS ester is unique due to its bifunctionality, allowing simultaneous reactions with multiple amines, thus facilitating complex bioconjugation strategies. Its PEG backbone provides enhanced solubility and biocompatibility compared to traditional NHS esters, making it particularly advantageous for biological applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.2

Exact Mass

708.2953

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

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